3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride
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Overview
Description
3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H9N3O2.2ClH and a molecular weight of 264.11 g/mol . This compound is characterized by the presence of an imidazo[4,5-b]pyridine ring system fused with a propanoic acid moiety, and it is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activation of akt and its downstream target pras40 .
Mode of Action
It is suggested that similar compounds inhibit the activation of akt and its downstream target pras40 . This inhibition likely occurs through the compound’s interaction with these targets, leading to changes in their function.
Biochemical Pathways
Given its potential role as an akt inhibitor, it may impact pathways downstream of akt, such as the mtor signaling pathway .
Pharmacokinetics
Similar compounds have been shown to be effective at inhibiting akt activation following oral dosing in mice , suggesting good bioavailability.
Result of Action
Similar compounds have shown considerable cytotoxicity, with significant activity against certain cancer cell lines . This suggests that 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride may have potential anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine ring system.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions, such as alkylation or acylation, using reagents like alkyl halides or acyl chlorides.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free acid to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
- 3-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Uniqueness
3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds . This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c13-8(14)4-3-7-11-6-2-1-5-10-9(6)12-7;;/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIHEWSCEVWTSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CCC(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303890-41-6 |
Source
|
Record name | 3-(3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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